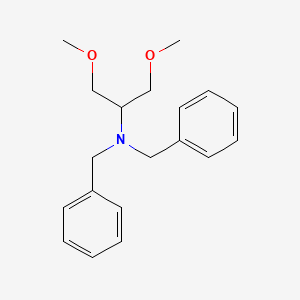![molecular formula C13H22N2O2 B8113326 N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide](/img/structure/B8113326.png)
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide is a spiro compound characterized by its unique bicyclic structure, which includes a cyclobutyl group, an oxa-bridge, and an azaspiro framework. Spiro compounds are known for their three-dimensional structural properties and inherent rigidity, making them valuable in various fields, including drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide typically involves the use of commercially available reagents. One common synthetic route starts with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a foundation for scaling up the process. The use of efficient and cost-effective reagents, along with optimized reaction conditions, can facilitate the transition from laboratory synthesis to industrial production.
Análisis De Reacciones Químicas
Types of Reactions
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyclobutyl group or the azaspiro framework.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with catalysts.
Substituting agents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized spiro derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like FGFR4 and vanin-1, which play crucial roles in cellular processes and disease progression . The compound’s unique structure allows it to bind effectively to these targets, thereby modulating their activity and exerting its effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,8-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.5]Decane
- 2,7-Diazaspiro[4.4]Nonane
- 2-Oxa-7-Azaspiro[4.4]Nonane
- 8-Oxa-2-Azaspiro[4.5]Decane
Uniqueness
N-Cyclobutyl-1-Oxa-8-Azaspiro[4.5]Decane-3-Carboxamide stands out due to its cyclobutyl group and the specific arrangement of the oxa and azaspiro components. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
N-cyclobutyl-1-oxa-8-azaspiro[4.5]decane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-12(15-11-2-1-3-11)10-8-13(17-9-10)4-6-14-7-5-13/h10-11,14H,1-9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHXLKLLUDQXPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2CC3(CCNCC3)OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B8113251.png)
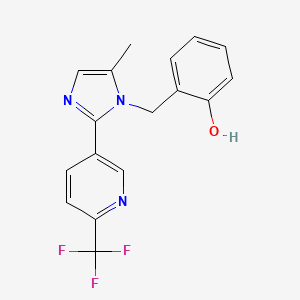
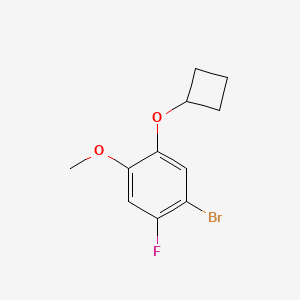
![5-Chloro-1H-pyrazolo[4,3-b]pyridin-3-ylamine](/img/structure/B8113275.png)
![Cis-Tert-Butyl 4A-(Aminomethyl)Hexahydro-2H-Pyrano[3,2-C]Pyridine-6(7H)-Carboxylate](/img/structure/B8113279.png)
![1-Isopropyl-6-(Piperidin-4-Yl)-4-(Pyrrolidin-1-Yl)-1H-Imidazo[4,5-C]Pyridine](/img/structure/B8113282.png)
![N-Phenyl-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8113288.png)
![4-(2-(Piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl)morpholine](/img/structure/B8113320.png)
![4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine](/img/structure/B8113327.png)
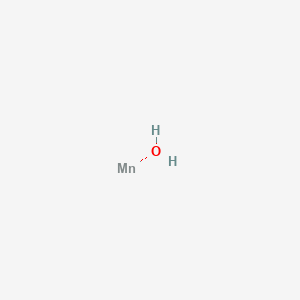
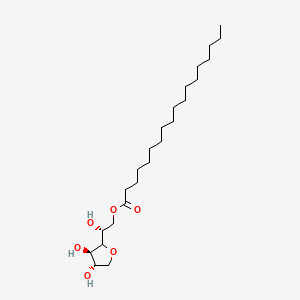
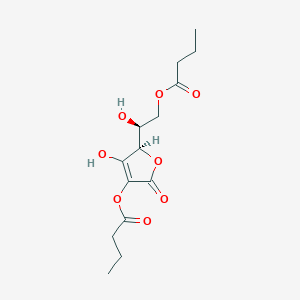
![Cis-Benzyl Octahydropyrrolo[3,4-D]Azepine-6(2H)-Carboxylate](/img/structure/B8113348.png)
